molecular formula C16H19N3S B1679737 Prothipendyl CAS No. 303-69-5

Prothipendyl

Cat. No.: B1679737
CAS No.: 303-69-5
M. Wt: 285.4 g/mol
InChI Key: JTTAUPUMOLRVRA-UHFFFAOYSA-N
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Description

Prothipendyl, also known as azapromazine or phrenotropin, is a compound belonging to the azaphenothiazine group. It is primarily used as an anxiolytic, antiemetic, and antihistamine. This compound is marketed in Europe and is used to treat anxiety and agitation in psychotic syndromes . Unlike other phenothiazines, it does not possess antipsychotic effects and is a weaker dopamine receptor antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prothipendyl can be synthesized through the reaction of 1-azaphenothiazine with 3-dimethylaminopropyl chloride in the presence of sodium hydride . The reaction involves the substitution of a single carbon atom with a nitrogen atom within the tricyclic ring system .

Industrial Production Methods: In industrial settings, this compound hydrochloride is produced as a pastel yellow to greenish yellow odorless crystalline powder with the formula C₁₆H₁₉N₃S·HCl·H₂O. The melting point of the anhydrous form is between 177 to 178 °C .

Chemical Reactions Analysis

Types of Reactions: Prothipendyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: The major product formed is this compound sulfoxide.

    Reduction: The reduction of this compound can lead to the formation of various reduced derivatives.

    Substitution: Substitution reactions can yield a variety of substituted this compound derivatives.

Mechanism of Action

Properties

CAS No.

303-69-5

Molecular Formula

C16H19N3S

Molecular Weight

285.4 g/mol

IUPAC Name

N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine

InChI

InChI=1S/C16H19N3S/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19/h3-5,7-10H,6,11-12H2,1-2H3

InChI Key

JTTAUPUMOLRVRA-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3

Appearance

Solid powder

Key on ui other cas no.

303-69-5
1225-65-6

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

1225-65-6 (hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

prothipendyl
prothipendyl hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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